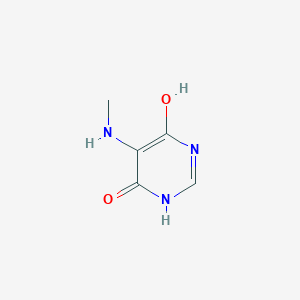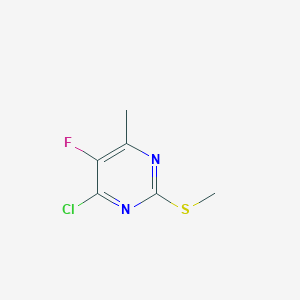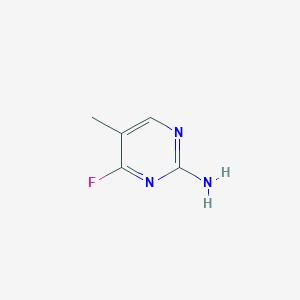![molecular formula C15H16ClNO2 B13103192 (S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B13103192.png)
(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-([1,1’-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride is a chiral amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-([1,1’-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobiphenyl and (S)-2-aminopropanoic acid.
Grignard Reaction: 3-bromobiphenyl is converted to 3-phenylphenylmagnesium bromide using magnesium in dry ether.
Coupling Reaction: The Grignard reagent is then coupled with (S)-2-aminopropanoic acid under controlled conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
(S)-3-([1,1’-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl amines.
Substitution: N-alkylated biphenyl derivatives.
科学研究应用
(S)-3-([1,1’-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-3-([1,1’-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Biphenyl-4-carboxylic acid: A simpler biphenyl derivative used in various chemical syntheses.
Polychlorinated biphenyls (PCBs): A class of compounds with multiple chlorine substitutions on the biphenyl structure, known for their industrial applications and environmental impact.
Uniqueness
(S)-3-([1,1’-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and biphenyl groups. This combination imparts specific chemical and biological properties that are not found in simpler biphenyl derivatives.
属性
分子式 |
C15H16ClNO2 |
|---|---|
分子量 |
277.74 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(3-phenylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m0./s1 |
InChI 键 |
MRVMNSHMGDPTLQ-UQKRIMTDSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)N.Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



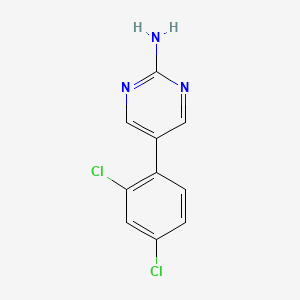
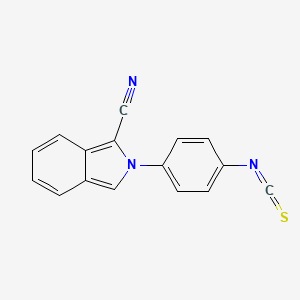
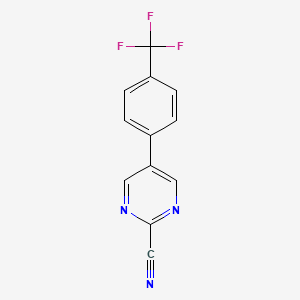

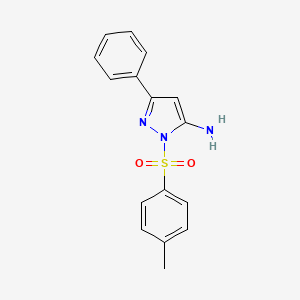
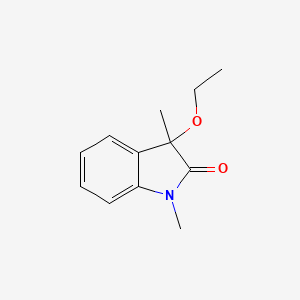
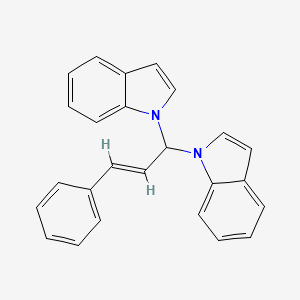
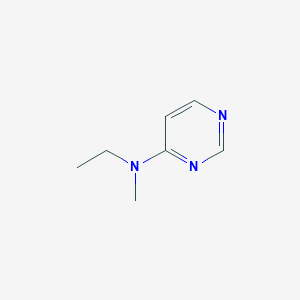
![(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13103159.png)

